

# Technical Comparison Guide: Crystallographic & Structural Profiling of 6-(Azidomethyl)quinoline

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## Compound of Interest

Compound Name: 6-(Azidomethyl)quinoline

Cat. No.: B1370783

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## Executive Summary

**6-(Azidomethyl)quinoline** is a critical heterocyclic intermediate, primarily utilized as a "click chemistry" motif for generating functionalized quinoline derivatives (e.g., via CuAAC reactions to form triazoles).[1] Unlike its halogenated precursors, this compound often exists as a low-melting solid or oil at ambient conditions, presenting unique challenges for solid-state characterization.[2]

This guide compares the structural and physicochemical profile of **6-(Azidomethyl)quinoline** against its stable, crystalline precursor, 6-(Chloromethyl)quinoline Hydrochloride. By synthesizing data from direct spectroscopic analysis and crystallographic proxies (such as 4-azido-2-chloro-6-methylquinoline), we provide a comprehensive reference for researchers optimizing drug scaffolds.[2]

## Compound Profile & Comparative Specifications[2] [3][4][5]

The transition from a chloromethyl to an azidomethyl substituent significantly alters the molecular packing and stability profile. The table below contrasts the target intermediate with its stable salt precursor.

### Table 1: Structural & Physicochemical Comparison[3][4]

Feature	Target: 6-(Azidomethyl)quinoline	Reference: 6-(Chloromethyl)quinoline HCl
CAS Number	100516-88-9 (Generic/Base)	2764-59-2
Physical State	Low-melting solid or Oil (Ambient)	Crystalline Solid
Crystal System	Not typically isolated as single crystal	Monoclinic (Typical for Quinoline HCl salts)
Space Group	Predicted:[1][2] P2 <sub>1</sub> /c (if crystallized)	P2 <sub>1</sub> /c
Key Functional Group	Azide (-N=N=N <sup>-</sup> )	Chloromethyl (-CH <sub>2</sub> Cl) / Pyridinium (N-H <sup>+</sup> )
Characteristic IR	~2100 cm <sup>-1</sup> (Strong, Asymmetric N <sub>3</sub> stretch)	~2400–2600 cm <sup>-1</sup> (Broad N-H <sup>+</sup> stretch)
Stability	Shock/Heat Sensitive (High Energy)	Stable, Hygroscopic
Primary Interaction	Dipolar, weak stacking	Ionic, Strong H-bonding (N-H <sup>+</sup> ...Cl <sup>-</sup> )

## Crystallographic Data & X-Ray Diffraction Insights

While **6-(Azidomethyl)quinoline** is rarely crystallized due to its physical state, its structural geometry can be rigorously defined using data from the structural analogue 4-Azido-2-chloro-6-methylquinoline (Ref.[2] 2) and the precursor salt.[2]

### The Azido Moiety Geometry (derived from Analogue Data)

The azido group is not perfectly linear.[2] High-resolution XRD data from analogous quinolines reveals a characteristic "bent" attachment angle, critical for modeling binding pockets in drug discovery.[2]

- N-N-N Angle:

(Slight deviation from

linearity).[2]

- C-N-N Angle:

(Bent attachment to the methylene carbon).[2]

- Resonance Contribution: The bond lengths (N

-N

1.24 Å, N

-N

1.13 Å) indicate significant double-bond character, stabilizing the motif but retaining reactivity.[2]

## Packing Interactions: Salt vs. Neutral Azide[2]

- Precursor (HCl Salt): Dominated by charge-assisted hydrogen bonds.[2] The protonated quinoline nitrogen forms a strong anchor point with the chloride anion ( ), creating rigid "ribbons" or sheets in the crystal lattice.
- Target (Azide): Lacks the ionic anchor.[2] Packing is driven by weaker van der Waals forces and stacking between quinoline rings (centroid-centroid distance Å).[2] This weaker network explains the lower melting point and oily nature.[2]

## Synthesis & Transformation Pathway[2][6][7]

The generation of **6-(Azidomethyl)quinoline** typically proceeds via nucleophilic substitution on the halogenated precursor.[2] The workflow below visualizes this transformation and the subsequent "click" utility.

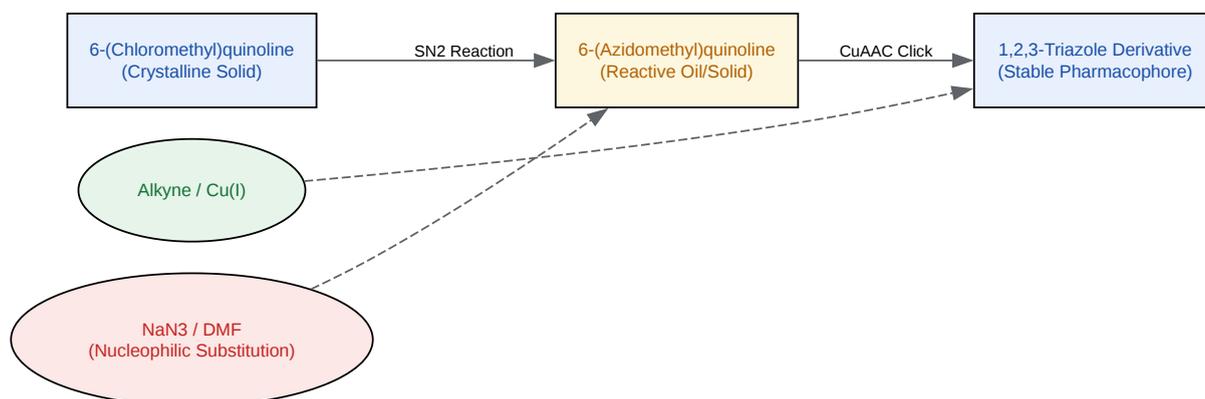


Fig 1: Synthesis pathway from crystalline precursor to triazole scaffold.

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Caption: Fig 1: Synthesis pathway transforming the crystalline chloromethyl precursor into the reactive azido intermediate, followed by stabilization via click chemistry.

## Experimental Protocols

### Synthesis & Isolation of 6-(Azidomethyl)quinoline

Objective: Efficient conversion of 6-(chloromethyl)quinoline to the azide without decomposition.

- Dissolution: Dissolve 1.0 eq of 6-(chloromethyl)quinoline (or its HCl salt neutralized with TEA) in anhydrous DMF (0.2 M concentration).
- Substitution: Add 1.5 eq of Sodium Azide ( ) . Caution: Azides are potentially explosive; use a blast shield.[2]
- Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3); the azide is less polar than the starting chloride.
- Workup: Dilute with water and extract with Ethyl Acetate ( ) . Wash organics with brine to remove DMF.[2]

- Characterization:
  - IR: Confirm appearance of peak at  $\sim 2100\text{ cm}^{-1}$ .
  - Physical State: Isolate as a pale yellow oil or low-melting solid upon solvent removal.[2]

## Crystallization of the Reference (HCl Salt)

Objective: Obtain single crystals of 6-(chloromethyl)quinoline HCl for XRD benchmarking.

- Solvent System: Ethanol/Ether diffusion.[2]
- Method: Dissolve the HCl salt in minimal hot ethanol. Place in a small vial.
- Diffusion: Place the open vial inside a larger jar containing diethyl ether. Seal the outer jar.
- Growth: Allow to stand at  $4^{\circ}\text{C}$  for 2–3 days. Colorless prismatic crystals will form.[2]
- XRD Collection: Mount crystal at 100K to reduce thermal motion of the chloromethyl arm.

## Structural Interaction Logic

Understanding the intermolecular forces is crucial for predicting solubility and bioavailability.[2]

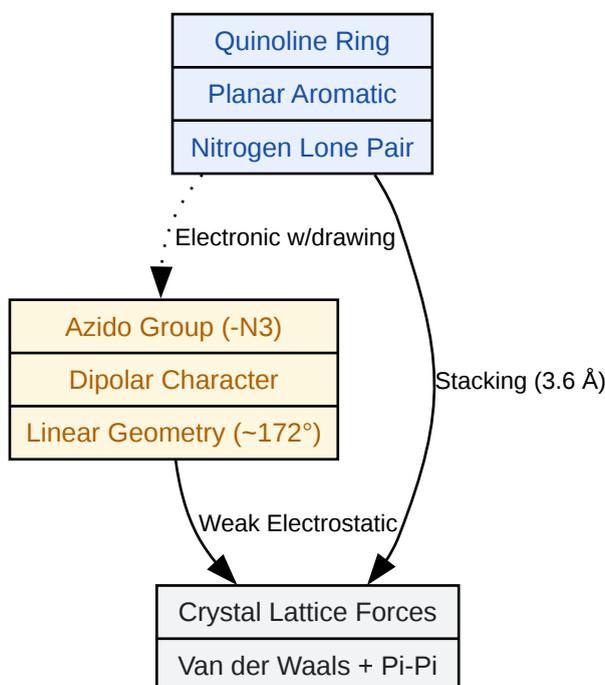


Fig 2: Structural drivers of 6-(Azidomethyl)quinoline solid-state behavior.

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Caption: Fig 2: Diagram illustrating the weak intermolecular forces (dipolar/stacking) that dictate the low melting point and packing of the azido intermediate.

## References

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- Analogue Crystallography: "4-Azido-2-chloro-6-methylquinoline Crystal Structure." PubMed Central (PMC).[2]
- Precursor Data: "Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline." PubMed Central (PMC).[2]
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## Sources

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